Product packaging for 1-Propanol, 2-ethoxy-, acetate(Cat. No.:CAS No. 98516-30-4)

1-Propanol, 2-ethoxy-, acetate

Cat. No.: B1614876
CAS No.: 98516-30-4
M. Wt: 146.18 g/mol
InChI Key: KBGLIBWPBYLNNK-UHFFFAOYSA-N
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Description

Contextualizing 1-Propanol, 2-ethoxy-, acetate (B1210297) in Contemporary Chemical Research

In modern chemical research and industry, 1-Propanol, 2-ethoxy-, acetate, often referred to as ethoxypropyl acetate (EPA), is primarily recognized for its role as a high-performance solvent. ontosight.aiunivarsolutions.co.uk Its excellent solvency power, good compatibility with a wide range of substances, and moderate volatility make it a valuable component in various formulations. univarsolutions.co.ukcymitquimica.com Contemporary research often focuses on its application in the paints and coatings industry, where it is used as a solvent for architectural, automotive, and industrial coatings. marketresearchfuture.comwestindiachemical.com Furthermore, it is a key solvent in the electronics sector for the production of semiconductors and liquid crystal displays. marketresearch.comgiiresearch.com A significant driver for its current relevance is the increasing demand for more eco-friendly and lower-toxicity solvents as replacements for traditional ethylene (B1197577) glycol ethers. marketresearchfuture.comemerald.com

Historical Perspectives on Propylene (B89431) Glycol Ether Acetates Research

The history of propylene glycol ether acetates is intrinsically linked to the broader class of glycol ethers. Glycol ethers were first introduced commercially in the 1920s and 1930s, with ethylene-based versions like "Cellosolve" becoming key solvents for the coatings industry. uni-regensburg.dewikipedia.org For decades, ethylene glycol ethers were the dominant products. uni-regensburg.de However, research in the latter half of the 20th century, particularly in the 1980s and early 1990s, identified reproductive toxicity associated with certain ethylene glycol ethers, such as ethylene glycol monomethyl ether and ethylene glycol monoethyl ether, and their acetates. uni-regensburg.denih.gov These findings prompted a significant shift in the industry towards propylene glycol (P-series) ethers, which were found to be much less toxic. uni-regensburg.dewikipedia.org By 1997, propylene glycol ethers constituted about 75% of the total glycol ether production, a direct result of the health concerns surrounding their ethylene-based counterparts. uni-regensburg.de This historical context is crucial for understanding the rise and prominence of compounds like this compound in the market.

Scope and Significance of Academic Inquiry into this compound

Academic and industrial inquiry into this compound and related P-series ethers is largely driven by their performance and application characteristics. Research focuses on properties such as evaporation rate, solvency for various resins (including acrylics, epoxies, and polyurethanes), and viscosity reduction in formulations. persistencemarketresearch.com The significance of this research lies in its utility as a high-performance, versatile solvent that meets evolving regulatory and industry standards. univarsolutions.co.ukgiiresearch.com It is valued in the manufacture of coatings, inks, adhesives, and cleaning agents. marketresearchfuture.comredox.comnih.gov The compound's ability to dissolve both hydrophilic and hydrophobic substances makes it an effective and indispensable solvent in numerous industrial processes. westindiachemical.com

Chemical and Physical Properties

The physical and chemical characteristics of this compound determine its suitability for various applications. It is a colorless liquid with a mild, fruity, or ether-like odor. ontosight.ainih.gov

Interactive Data Table: Properties of this compound and its Isomer Note: Data in literature often refers to 1-ethoxy-2-propyl acetate (CAS 54839-24-6), an isomer of the title compound (CAS 57350-24-0), or an unspecified mixture (CAS 98516-30-4). Properties can vary between isomers.

PropertyValueSource(s)
Molecular Formula C7H14O3 ontosight.aicymitquimica.comenovationchem.comalfa-chemistry.com
Molecular Weight 146.18 - 146.19 g/mol ontosight.aicymitquimica.comalfa-chemistry.com
Boiling Point 153 - 160 °C ontosight.airedox.com
Density 0.94 - 0.947 g/cm³ ontosight.airedox.comchemnet.com
Flash Point 56.8 °C chemnet.comchembk.com
Freezing Point -89 °C redox.com
Vapor Pressure 2.3 hPa (at 20 °C) redox.com
Solubility Soluble in water and organic solvents. ontosight.aicymitquimica.com
Refractive Index 1.4025 - 1.406 chemnet.comchembk.com

Synthesis and Chemical Reactions

Synthesis Glycol ethers are generally produced through the reaction of an epoxide with an alcohol, followed by further reactions if necessary. uni-regensburg.de Specifically, propylene glycol ethers are synthesized by reacting propylene oxide with an alcohol, such as ethanol (B145695) in this case, typically under basic catalysis. uni-regensburg.de This process yields 1-ethoxy-2-propanol (B74678). nist.gov Subsequent esterification of the resulting glycol ether with acetic acid or its anhydride (B1165640) produces the final acetate ester, this compound.

Chemical Reactions As an ester, this compound is subject to hydrolysis, particularly in the presence of water and an acid or base catalyst, which would revert the compound to its constituent alcohol (1-ethoxy-2-propanol) and acetic acid. cymitquimica.com It is considered relatively stable under normal conditions but may react with strong oxidizing agents. cymitquimica.com

Detailed Research on Applications

Research has confirmed the utility of this compound across several key industrial sectors due to its solvent properties.

Paints and Coatings A primary application is as a solvent in the paints and coatings industry. westindiachemical.commarketresearch.com Its slow evaporation rate and excellent solvency for a variety of resins make it a preferred choice for high-performance coatings, including automotive and architectural finishes. marketresearchfuture.compersistencemarketresearch.com It helps in regulating the flow and coalescence of the coating as it cures. persistencemarketresearch.com

Printing Inks and Adhesives The compound is used as a solvent in the formulation of printing inks and adhesives. ontosight.ainih.gov Its ability to dissolve various polymers and resins ensures the proper viscosity and drying characteristics required for these applications. cymitquimica.com

Cleaning Agents In industrial and household cleaning formulations, this compound is effective in dissolving greases, oils, and other hydrophobic contaminants. ontosight.aiwestindiachemical.com

Chemical Intermediate Beyond its use as a solvent, it serves as a chemical intermediate in the synthesis of other products, such as pharmaceuticals and agrochemicals. ontosight.aiwestindiachemical.com Its chemical structure, featuring both ether and ester functional groups, allows it to be a versatile building block in organic synthesis. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B1614876 1-Propanol, 2-ethoxy-, acetate CAS No. 98516-30-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxypropyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C7H14O3/c1-4-9-6(2)5-10-7(3)8/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KBGLIBWPBYLNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

CCOC(C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name ETHOXYPROPYL ACETATE
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DSSTOX Substance ID

DTXSID90869320
Record name 2-Ethoxypropyl acetate
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Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Ethoxypropyl acetate appears as a transparent, colorless liquid, with a sweet, ether-like odor. Less dense than water. Vapors are heavier than air. Contact may irritate skin, eyes, and mucous membranes., Liquid
Record name ETHOXYPROPYL ACETATE
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Record name Propanol, 1(or 2)-ethoxy-, acetate
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CAS No.

98516-30-4, 57350-24-0
Record name ETHOXYPROPYL ACETATE
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Record name 1-Propanol, 2-ethoxy-, 1-acetate
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Record name 1-Propanol, 2-ethoxy-, acetate
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Record name Propanol, 1(or 2)-ethoxy-, acetate
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Record name Propanol, 1(or 2)-ethoxy-, acetate
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Record name 2-Ethoxypropyl acetate
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Record name 1-Propanol, 2-ethoxy-, 1-acetate
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Record name Propanol, 1(or 2)-ethoxy-, acetate
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Chemical Reactivity, Transformation Mechanisms, and Degradation Pathways of 1 Propanol, 2 Ethoxy , Acetate

Hydrolytic Degradation of 1-Propanol, 2-ethoxy-, acetate (B1210297)

As an ester, 1-Propanol, 2-ethoxy-, acetate is subject to hydrolysis, a reaction where water cleaves the ester bond, yielding the parent alcohol and carboxylic acid. This process is a significant degradation pathway in aqueous environments.

For PMA, studies have shown it is stable to hydrolysis at pH 4 and 7. However, at a pH of 9, it undergoes hydrolysis with a half-life of 8.10 days at 25°C. This suggests that this compound will exhibit similar pH-dependent kinetics, being most susceptible to degradation in alkaline aquatic environments.

Table 1: pH-Dependent Hydrolysis of an Analogous Glycol Ether Acetate (1-Methoxy-2-Propyl Acetate) at 25°C
pHStability / Half-Life
4Stable
7Stable
98.10 days

The hydrolysis of this compound breaks the ester linkage, resulting in the formation of its constituent alcohol and acid. The reaction yields 1-ethoxy-2-propanol (B74678) and acetic acid. Both of these products are generally more water-soluble and susceptible to further degradation than the parent ester.

Table 2: Products of the Hydrolytic Degradation of this compound
ReactantProducts
This compound + Water1-Ethoxy-2-propanol
Acetic Acid

Oxidative Transformation Mechanisms

Oxidative processes, particularly in the atmosphere, play a crucial role in the transformation of volatile organic compounds like glycol ether esters.

In the atmosphere, the primary degradation pathway for glycol ethers is through photolytic reactions with hydroxyl (•OH) radicals. These highly reactive radicals initiate oxidation by abstracting a hydrogen atom from the glycol ether molecule. The reaction of aliphatic alcohols with •OH radicals can occur at any carbon atom, but the abstraction is often highest at the carbon atoms directly attached to the hydroxyl group or ether linkage. While a specific rate constant for the reaction of this compound with •OH radicals is not available, P-series glycol ethers are known to be readily degraded via atmospheric photo-oxidation, contributing to their relatively short atmospheric lifetimes.

Glycol ethers can undergo oxidation to form corresponding aldehydes or carboxylic acids. In biological systems, the metabolism of glycol ethers often involves the enzymes alcohol dehydrogenase and aldehyde dehydrogenase. This enzymatic oxidation results in the formation of alkoxyacetic acids, which are typically the metabolites responsible for any observed toxicity. For this compound, it is anticipated that it would first be hydrolyzed to 1-ethoxy-2-propanol, which would then be oxidized. The secondary alcohol group in 1-ethoxy-2-propanol can be oxidized to a ketone, forming 1-ethoxy-2-propanone. Further oxidation could potentially cleave the ether bond.

Biotransformation and Biodegradation Studies

Biotransformation is a key process for the removal of glycol ether esters from soil and water. Propylene (B89431) glycol ethers are generally considered to be readily degraded through biotic pathways.

Studies on similar compounds, such as 2-butoxyethanol (B58217) acetate, have demonstrated rapid and extensive biodegradation. In a standard screening test using activated sludge, 2-butoxyethanol acetate showed 90% biodegradation within 6.5 days. It is anticipated that the biodegradation of this compound proceeds via a similar pathway. The initial step is the enzymatic hydrolysis of the ester bond to yield 1-ethoxy-2-propanol and acetic acid. Both of these hydrolysis products are readily biodegradable. Acetic acid is a simple organic acid that can be utilized by a wide range of microorganisms, and short-chain alcohols like 1-ethoxy-2-propanol are also known to be biodegradable under aerobic conditions.

Aerobic Biodegradation in Environmental Matrices

Propylene glycol ethers, including their acetate derivatives, are generally recognized as being readily biodegradable under aerobic conditions. oecd.org The aerobic biodegradation of this compound in environmental matrices such as soil and water is expected to proceed through a sequence of enzymatic reactions.

The initial step in the degradation pathway is the hydrolysis of the ester linkage by esterase enzymes, yielding 1-ethoxy-2-propanol and acetic acid. Both of these metabolites are readily biodegradable. The subsequent aerobic degradation of the glycol ether portion involves the oxidation of the terminal hydroxyl group. This process, facilitated by alcohol dehydrogenase and aldehyde dehydrogenase enzymes, would convert 1-ethoxy-2-propanol into 2-ethoxypropionic acid. nih.gov Further metabolism can proceed via the cleavage of the ether bond, leading to intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov

Studies on the closely related propylene glycol (PG) have shown that its aerobic degradation is significantly influenced by environmental factors. The rate of biodegradation is dependent on nutrient availability, particularly nitrogen and phosphorus. nih.gov Research on PG degradation in airport soils contaminated with de-icing fluids has identified various bacterial strains capable of utilizing it as a sole carbon and energy source, with Pseudomonas species being predominant. The maximum specific growth rate of mixed cultures on PG was found to be 0.014 h⁻¹ at 4°C, indicating that biodegradation can occur even at low temperatures.

Table 1: Factors Influencing Aerobic Biodegradation of Related Propylene Glycols

Factor Observation Reference
Nutrient Availability Degradation rates are limited by nitrogen and phosphorous in water. nih.gov
Temperature Degradation occurs from -2°C to 25°C, with rates increasing with temperature. nih.gov
Microbial Population Pseudomonas species are primary degraders in soil environments.

| Substrate Concentration | Biodegradation rates are faster in soils with lower glycol concentrations. | nih.gov |

Anaerobic Biodegradation Pathways and Enzyme Activity

Under anaerobic conditions, the biodegradation of this compound follows a distinct pathway that also begins with the hydrolysis of the ester bond to form 1-ethoxy-2-propanol (E2P) and acetic acid. The subsequent degradation of these intermediates requires a consortium of microorganisms. mdpi.com

The complete anaerobic mineralization of organic compounds is a multi-step process involving different types of microorganisms:

Hydrolysis and Acidification: Complex organic molecules are broken down by fermentative bacteria into simpler compounds like alcohols and short-chain fatty acids. mdpi.com

Acetogenesis: Acetogenic bacteria convert these fermentation products into acetate, carbon dioxide, and hydrogen. mdpi.com

Methanogenesis: Methanogenic archaea utilize acetate, CO₂, and H₂ to produce biogas, a mixture of methane and carbon dioxide. nih.govmdpi.com

Studies on the anaerobic degradation of the parent compound, propylene glycol, by sulfate-reducing bacteria like Desulfovibrio have shown it is converted to acetate and carbon dioxide. nih.gov

Microbial Consortium Studies and Bioremediation Potential

The effective breakdown of this compound and related compounds highlights their high potential for bioremediation in contaminated environments. This process relies on the metabolic activity of diverse microbial consortia found in settings like activated sludge and soil.

Research has demonstrated that mixed microbial cultures often exhibit enhanced degradation capabilities compared to single-species cultures. For instance, a mixed culture of Pseudomonas sp. and Xanthobacter autotrophicus showed improved degradation of ethylene (B1197577) glycol ethers. Similarly, a consortium of bacteria demonstrated the ability to utilize 1-propanol and 2-propanol as their sole carbon sources, reaching high cell densities and achieving significant biodegradation rates.

Enrichment studies on soil from airport sites have successfully isolated bacterial consortia, primarily composed of Pseudomonas species, capable of degrading propylene glycol. These consortia can be harnessed for biostimulation strategies, where the addition of nutrients (N and P sources) to contaminated soil can sustain the aerobic degradation of propylene glycol at a maximum rate by the native microorganisms. The potential of these consortia for bioremediating solvent-contaminated waste streams is significant.

Table 2: Microbial Consortia in Glycol Ether Degradation

Microbial Source Target Compound(s) Key Findings
Activated Sludge Propylene Glycol High removal efficiency in wastewater treatment bioreactors.
Soil Consortia Propylene Glycol Pseudomonas species are the main degraders; degradation is enhanced by nutrient addition.
Mixed Bacterial Culture 1-Propanol, 2-Propanol Utilized solvents as sole carbon source, demonstrating high biodegradation rates.

Other Chemical Transformations

Beyond biodegradation, ethers can undergo chemical transformations, although they are generally noted for their chemical stability and unreactiveness towards many reagents. wikipedia.orgchemistrysteps.com

Nucleophilic Substitution Reactions of Related Ethers

The most common chemical reaction for ethers is cleavage of the C-O bond by strong acids, which is a form of nucleophilic substitution. wikipedia.orgchemistrysteps.com This reaction does not occur with bases or most nucleophiles because the alkoxy group (RO⁻) is a poor leaving group. chemistrysteps.com However, in the presence of strong acids like hydrobromic acid (HBr) or hydriodic acid (HI), the ether oxygen can be protonated. masterorganicchemistry.com

This protonation converts the alkoxy group into an alcohol, which is a much better leaving group. Following protonation, a halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms, displacing the alcohol and cleaving the ether bond. chemistrysteps.commasterorganicchemistry.com

The specific mechanism, Sₙ1 or Sₙ2, depends on the structure of the ether:

Sₙ2 Mechanism: For ethers with primary or secondary alkyl groups, the reaction proceeds via an Sₙ2 pathway. The nucleophilic halide attacks the less sterically hindered carbon atom. wikipedia.orgchemistrysteps.com In the case of this compound (after hydrolysis to 1-ethoxy-2-propanol), the attack would likely occur at the primary carbon of the ethyl group.

Sₙ1 Mechanism: If one of the alkyl groups is tertiary, the reaction follows an Sₙ1 mechanism due to the stability of the resulting tertiary carbocation intermediate. chemistrysteps.commasterorganicchemistry.com

Reduction Reactions of Related Ethers

Ethers are generally resistant to reduction. The carbon-oxygen single bond is strong, and common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are not reactive enough to cleave it. youtube.comtowson.edu

However, the reductive cleavage of ethers to form alkanes can be achieved under more specialized conditions. One such method involves the use of a trialkylsilane, such as triethylsilane (HSiEt₃), in the presence of a strong Lewis acid catalyst like tris(pentafluorophenyl)borane (B(C₆F₅)₃). organic-chemistry.org This system can effectively reduce primary and secondary alkyl ethers to their corresponding hydrocarbons. The reaction involves the deoxygenation of the ether functionality. organic-chemistry.org

This type of reaction is not as common as acidic cleavage but represents a potential chemical transformation pathway for related ethers under specific catalytic conditions. organic-chemistry.orgorganic-chemistry.org

Advanced Analytical Methodologies for 1 Propanol, 2 Ethoxy , Acetate Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the separation and analysis of 1-Propanol, 2-ethoxy-, acetate (B1210297) from complex matrices. Gas chromatography (GC) is particularly well-suited for this volatile compound, often coupled with powerful detectors for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the definitive identification and quantification of 1-Propanol, 2-ethoxy-, acetate. nih.govnih.gov The gas chromatograph separates the compound from other components in a sample mixture based on its boiling point and affinity for the chromatographic column. The separated compound then enters the mass spectrometer, which bombards it with electrons, causing it to fragment into characteristic ions. The resulting mass spectrum serves as a "chemical fingerprint," allowing for highly specific identification. nih.gov

GC-MS is particularly valuable for analyzing complex matrices like cosmetics, where numerous volatile compounds may be present. researchgate.net The use of a high-polarity chromatographic column, such as one packed with polyethylene (B3416737) glycol (PEG), can allow for the direct analysis of extracts containing glycol ethers and their acetates without the need for a prior derivatization step, simplifying the sample preparation process. researchgate.net

Table 1: GC-MS Spectral Data for 2-Propanol, 1-ethoxy-, 2-acetate

Parameter Value
NIST Number 378332
Library Main library
Total Peaks 45
m/z Top Peak 43
m/z 2nd Highest 59
m/z 3rd Highest 86

Data sourced from PubChem. nih.gov

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for the quantification of this compound, especially in workplace air monitoring. researchgate.net This technique offers high sensitivity and a wide linear range for organic compounds.

In a typical GC-FID analysis, a sample is injected into the gas chromatograph. The compound is separated on a column, such as a StabilWax® (Crossbond® polyethylene glycol) column, and then passes through a hydrogen-air flame. researchgate.net The combustion of the organic compound produces ions, which generate a current that is proportional to the amount of the substance present. This allows for accurate quantification. researchgate.netnotulaebotanicae.ro

For workplace air analysis, samples are often collected by drawing air through a sorbent tube, such as coconut shell charcoal, to trap the analyte. researchgate.netosha.govkeikaventures.com The collected compound is then desorbed using a suitable solvent, like a dichloromethane/methanol mixture, before injection into the GC-FID system. researchgate.net An internal standard, such as 1-hexanol, is often added to improve the accuracy and precision of the quantification. researchgate.net

Table 2: Example GC-FID Conditions for Glycol Ether Acetate Analysis

Parameter Condition
Column StabilWax® (Crossbond® polyethylene glycol), 60 m x 0.25 mm ID, 0.50 µm film thickness
Injector Temperature 200 °C
Detector (FID) Temperature 250 °C
Carrier Gas Helium
Desorbing Solvent Dichloromethane/Methanol
Internal Standard 1-Hexanol

Conditions adapted from a method for determining glycol esters and ethers in workplace air. researchgate.net

The efficiency of detecting this compound is highly dependent on the sample preparation method used to extract the analyte from its matrix. Advanced techniques aim to be more efficient, faster, and use smaller amounts of solvents, aligning with the principles of green analytical chemistry. researchgate.net

Ultrasound-Assisted Extraction (UAE) is an effective method for extracting compounds from solid or semi-solid samples. researchgate.netnih.gov The process involves using ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample material generates high local pressures and temperatures, enhancing solvent penetration and accelerating the mass transfer of the analyte from the sample into the solvent. researchgate.netnih.gov UAE has been successfully applied to the extraction of glycols, glycol ethers, and their acetates from cosmetic products. researchgate.net This technique offers the benefits of reduced extraction time and lower solvent consumption compared to traditional methods. researchgate.netnih.gov

Micro-Matrix Solid-Phase Dispersion (µMSPD) is another innovative sample preparation technique suitable for complex matrices. researchgate.net In µMSPD, the sample is blended with a solid sorbent material, and the mixture is packed into a small column. The analyte is then eluted using a small volume of solvent. This method combines extraction and clean-up into a single step, minimizing sample and solvent usage while providing efficient extraction. researchgate.net Both UAE and µMSPD have been shown to be effective for the analysis of glycol ethers and their acetates in cosmetics when followed by GC-MS analysis. researchgate.net

Validation of Analytical Procedures (Precision, Recovery, Limit of Quantification)

Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. epa.govscispace.com Key validation parameters include precision, recovery (a measure of accuracy), and the limit of quantification. researchgate.net

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For the analysis of related propylene (B89431) glycol ether acetates in workplace air using GC-FID, methods have demonstrated good precision. osha.gov

Recovery is the measure of the method's accuracy, determined by analyzing a sample to which a known amount of the analyte has been added. High recovery values indicate that the method is effective at extracting and quantifying the analyte. For some methods involving the collection of similar analytes on charcoal tubes, recoveries have been found to be above 91% when stored for 15 days at either ambient or refrigerated temperatures. keikaventures.com

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For a validated method to determine 1-ethoxy-2-propanol (B74678) acetate in workplace air, the LOQ was reported as 0.5 mg/m³ based on a 40 L air sample volume. researchgate.net

Table 3: Validation Parameters for a GC-FID Method for Glycol Ether Acetates

Parameter Value Notes
Recovery > 91% After 15 days of storage (ambient or refrigerated)
Limit of Quantification (LOQ) 0.5 mg/m³ Based on a 40 L air sample
Reliable Quantitation Limit 20 ppb (108 µg/m³) For a related compound (1M2PA) with a 10 L air sample

Data adapted from OSHA and other validated methods. researchgate.netosha.govkeikaventures.com

Monitoring of this compound in Environmental and Industrial Matrices

Monitoring this compound is essential in industrial settings where it is used as a solvent in products like coatings, cleaning agents, and inks. redox.comatamanchemicals.com Workplace air monitoring is a primary application of the analytical methods described, designed to protect worker health by ensuring exposure levels remain below established limits. researchgate.net

Validated methods for monitoring workplace air involve collecting air samples on solid sorbent tubes followed by analysis using GC-FID. researchgate.netosha.gov This approach allows for the determination of time-weighted average (TWA) concentrations, which are crucial for assessing occupational exposure. osha.gov

While specific data on the environmental monitoring of this compound is limited, the methodologies are applicable to environmental matrices. For instance, the detection of related compounds like 2-butoxyethanol (B58217) in indoor air highlights the potential for glycol ethers to be present in non-industrial environments. nih.gov The techniques of GC-MS and GC-FID, coupled with appropriate sample preparation, can be adapted to measure the compound in water, soil, and ambient air to assess its environmental fate and potential for human exposure outside of the workplace. nih.gov

Environmental Fate and Distribution of 1 Propanol, 2 Ethoxy , Acetate

Environmental Partitioning Behavior

The distribution of 1-Propanol, 2-ethoxy-, acetate (B1210297) in the environment is dictated by its tendency to move between air, water, soil, and sediment. This partitioning behavior can be predicted using modeling approaches and is influenced by its volatility and water solubility.

The compound's vapor pressure of 2.3 hPa at 20°C suggests moderate volatility, indicating that a significant fraction released to the environment will partition into the atmosphere. redox.com Its parent compound, propylene (B89431) glycol, is highly soluble in water, and the acetate itself is miscible, suggesting that it will also be present in the aqueous phase. cdc.gov Based on these properties, if released into water, a significant portion is expected to remain in the water column, while its volatility ensures that a fraction will escape to the atmosphere. Releases to soil may lead to leaching into groundwater due to its water solubility. moellerchemie.com

Table 1: Physical and Chemical Properties Influencing Environmental Partitioning

Property Value Implication for Distribution
Vapor Pressure 2.3 hPa (@ 20 °C) redox.com Moderate tendency to partition to air
Boiling Point 153 - 160 °C redox.com Indicates it exists as a liquid at standard conditions
Flash Point 53 °C redox.com Flammable, with potential for explosive air/vapor mixtures
Specific Gravity 0.941 g/cm³ redox.com Slightly less dense than water

The exchange between air and water is a critical process in determining the environmental fate of 1-Propanol, 2-ethoxy-, acetate. Its moderate vapor pressure indicates that volatilization from water surfaces is a relevant transport pathway. redox.com Once in the atmosphere, it is expected to exist primarily in the vapor phase. dcceew.gov.au

In the air, the compound is susceptible to degradation by photochemical reactions. For similar glycol ethers, sunlight and hydroxyl radicals break down the substance over a period of a few days. dcceew.gov.au Due to this relatively short atmospheric lifetime, the compound's presence is likely confined to the local area of its emission. dcceew.gov.au Deposition from the atmosphere onto land or water can occur through rain or dew. dcceew.gov.au

Ecotoxicological Research (focused on environmental impact studies)

Ecotoxicological studies assess the harmful effects of chemical substances on biological organisms and ecosystems. Research on this compound has focused on its impact on aquatic life and its interaction with microbial communities in the soil.

Based on acute toxicity studies, this compound is not classified as hazardous to the aquatic environment. carlroth.com The compound exhibits slight acute toxicity to aquatic life. dcceew.gov.au Standard tests on representative aquatic organisms have been conducted to determine the concentrations at which adverse effects are observed.

The results from these studies are summarized in the table below. The LC0 (Lethal Concentration, 0% mortality) for fish and the EC50 (Effective Concentration, 50% response) for invertebrates and algae are all above 100 mg/L, which generally indicates a low level of acute toxicity. redox.comcarlroth.com

Table 2: Acute Aquatic Ecotoxicity of this compound

Organism Endpoint Concentration (mg/L) Exposure Time Reference
Rainbow Trout (Oncorhynchus mykiss) LC0 140 96 hours redox.com
Water Flea (Daphnia magna) EC50 110 48 hours redox.comcarlroth.com

The impact of this compound on soil environments is largely influenced by its biodegradability. The parent ether, 2-propylene glycol 1-ethyl ether (2PG1EE), is readily biodegradable in activated sludge, with studies showing 88% to 97% degradation over short periods. researchgate.net Once released into soil and water, bacteria are expected to break the compound down. dcceew.gov.au

The degradation of its parent compound, propylene glycol, is known to be enhanced by rhizosphere microorganisms associated with vegetation. dtic.mil Studies on propylene glycol show that it is readily metabolized by soil microbes, though degradation rates are influenced by factors such as soil type and temperature. cdc.govccme.ca For instance, anaerobic degradation of propylene glycol by bacteria such as Desulfovibrio results in the production of acetate. cdc.gov While high concentrations of glycols are not typically inhibitory to biodegradation, the process requires oxygen, and its depletion can impact receiving waters. ccme.ca The rapid microbial breakdown implies that this compound is unlikely to persist in soil environments, instead serving as a carbon source for microbial communities. ccme.canih.gov

Theoretical and Computational Chemistry of 1 Propanol, 2 Ethoxy , Acetate

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential computational techniques used to investigate the behavior of molecules like 1-Propanol, 2-ethoxy-, acetate (B1210297) at an atomic level. These approaches can predict a wide range of physical and chemical properties, offering insights that complement experimental data.

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of 1-Propanol, 2-ethoxy-, acetate in liquid phases, both as a pure substance and in mixtures. By simulating the movement of atoms and molecules over time, MD can elucidate properties such as:

Transport Properties: Diffusion coefficients, viscosity, and thermal conductivity.

Solvation Structure: The arrangement of solvent molecules (e.g., water or organic solvents) around a molecule of this compound.

Conformational Analysis: The study of different spatial arrangements of the atoms in the molecule and their relative energies.

Monte Carlo (MC) simulations are another powerful tool, often used to study thermodynamic properties and phase equilibria. For this compound, MC simulations can be applied to:

Predict vapor-liquid equilibrium (VLE) data.

Calculate thermodynamic properties like the heat of vaporization and activity coefficients.

Investigate the behavior of the compound in complex mixtures and at interfaces.

These simulation methods rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. The accuracy of the simulation results is highly dependent on the quality of the force field used.

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations provide a fundamental understanding of the electronic structure of this compound, which governs its geometry, stability, and reactivity. These calculations solve the Schrödinger equation for the molecule, typically using approximation methods.

Methods like the Hartree-Fock (HF) method and Density Functional Theory (DFT) are commonly used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Predict properties such as the dipole moment, polarizability, and the distribution of electronic charge within the molecule.

Predict Spectroscopic Properties: Estimate vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts.

For instance, quantum chemical calculations can be used to analyze the reactivity of this compound. The indirect photochemical hydroxyl radical photolysis, a key atmospheric degradation pathway, can be estimated. For the related compound 1-methoxy-2-propanol acetate (PMA), the estimated half-life for this reaction is 32 hours, based on a calculated rate constant of 1.19x10⁻¹¹ cm³/mol·sec. oecd.org Such calculations are vital for assessing the environmental fate of the compound.

Thermodynamic and Kinetic Studies of Reactions Involving this compound

The synthesis of this compound typically involves the esterification of 1-ethoxy-2-propanol (B74678) with acetic acid. Thermodynamic and kinetic studies of this reaction are crucial for process design and optimization. While specific data for the ethoxy isomer is limited, extensive research on the analogous esterification of 1-methoxy-2-propanol (PM) to produce 1-methoxy-2-propyl acetate (PMA) provides a strong model for understanding the system. mdpi.comresearchgate.net

The equilibrium of the esterification reaction is a critical parameter. The reaction equilibrium constant based on activities (Kα) is a measure of the extent to which the reaction proceeds towards products at equilibrium. mdpi.com For the analogous PMA synthesis, the equilibrium constant was determined at various temperatures. mdpi.com

Table 1: Reaction Equilibrium Constant (Kα) for PMA Synthesis at Different Temperatures

Temperature (K) Reaction Equilibrium Constant (Kα)
333 2.65
343 2.15
353 1.83

Data derived from a study on the esterification of 1-methoxy-2-propanol and acetic acid, serving as an analogue. mdpi.com

The data indicates that the reaction is exothermic, as the equilibrium constant decreases with increasing temperature. mdpi.com

In the liquid-phase reaction mixture, the behavior of the components is non-ideal. Activity coefficients are used to relate the chemical activity of a substance to its concentration, correcting for this non-ideality. The UNIFAC model is often used to predict these coefficients. In the analogous PMA system, activity coefficients were calculated for each component at equilibrium. mdpi.com

Table 2: Calculated Activity Coefficients in the PMA Reaction System at 353 K

Component Mole Fraction (x) Activity Coefficient (γ)
1-Methoxy-2-propanol (PM) 0.12 0.82
Acetic Acid (AA) 0.56 1.35
1-Methoxy-2-propyl acetate (PMA) 0.26 1.16

Data from a study on the esterification of 1-methoxy-2-propanol and acetic acid, serving as an analogue. mdpi.com

These coefficients are essential for accurate reactor design and for calculating the activity-based equilibrium constant. mdpi.com

Vapor-Liquid Equilibrium (VLE) data is fundamental for the design of separation processes like distillation, which is used to purify the final product. Experimental VLE data for binary mixtures containing this compound or related compounds are correlated using thermodynamic models such as the Wilson, NRTL (Non-Random Two-Liquid), or UNIQUAC (Universal Quasi-Chemical) equations. researchgate.net

Studies on analogous systems, such as 2-ethoxyethanol–2-ethoxyethyl acetate, provide valuable insights. For this system, isobaric VLE data was measured at pressures ranging from 53 to 101 kPa and successfully modeled using the aforementioned equations. researchgate.net VLE data for various glycol ethers with water have also been systematically measured, which is crucial for understanding their behavior in aqueous solutions. ufrn.br

Table 3: Conceptual Representation of VLE Data for a Binary System

Temperature (K) Pressure (kPa) Liquid Mole Fraction (x₁) Vapor Mole Fraction (y₁)
T₁ P₁ x₁' y₁'

This table illustrates the typical data generated in VLE studies.

Structure-Activity Relationship (SAR) Studies for Chemical Behavior

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its physical properties and biological or environmental effects. For this compound, SAR models can be used to predict its behavior based on its structural features.

Key structural features of this compound that influence its properties include:

The Ester Group: This functional group makes the molecule susceptible to hydrolysis, especially under acidic or basic conditions. It also contributes to its characteristic solvent properties.

The Ether Linkage: The C-O-C bond is relatively stable but influences the molecule's polarity, water solubility, and solvent power.

Alkyl Chain Length: The size and branching of the alkyl groups affect properties like boiling point, viscosity, and volatility.

SAR models can use computationally derived molecular descriptors (e.g., molecular weight, logP, polar surface area) to predict properties such as boiling point, vapor pressure, and water solubility. For example, the related compound 1-methoxy-2-propanol acetate is readily biodegradable, a property linked to its structure that allows microbial enzymes to break it down. oecd.org SAR can help predict the biodegradability of this compound based on these established relationships.

Advanced Applications of 1 Propanol, 2 Ethoxy , Acetate in Chemical Systems and Processes

Role as a High-Performance Solvent in Specialized Formulations

1-Propanol, 2-ethoxy-, acetate (B1210297), also known as propylene (B89431) glycol monoethyl ether acetate (EPA), is a colorless, neutral solvent recognized for its mild odor and performance characteristics similar to ethylene (B1197577) glycol-based ether acetates. shell.com Its structure, featuring both ether and ester groups, imparts excellent solvency for a wide range of substances, making it a versatile component in numerous industrial applications. atamankimya.comatamankimya.com

In the coatings and printing industries, 1-Propanol, 2-ethoxy-, acetate serves as a critical solvent for regulating the application and final properties of the film. solventis.netchemicalbook.comfishersci.at Its moderate evaporation rate is a key attribute, allowing for controlled drying times which directly influences the rheology (flow and leveling) of the coating as it is applied. solventis.netoq.com This controlled evaporation helps prevent defects such as premature skinning or blistering, leading to a smoother, more uniform surface finish. oq.com

The compound's strong solvency power enables it to dissolve a wide variety of resins, including acrylics, epoxies, alkyds, polyesters, nitrocellulose, and polyurethanes. atamankimya.comchemicalbook.comfishersci.at This ensures that the resin system remains fully dissolved and stable within the formulation. As a coalescing agent, it facilitates the formation of a continuous film as the coating dries, particularly in water-borne latex systems. atamankimya.comsolventis.net By temporarily plasticizing the polymer particles, it allows them to fuse together properly, ensuring the integrity and durability of the final coating. atamankimya.com This function is crucial for achieving the desired mechanical and aesthetic properties of the paint or ink. solventis.net

The viscosity of a coating or ink is critical for its application method, whether by spraying, brushing, or rolling. This compound helps to reduce the viscosity of concentrated resin systems to a suitable level for application. oq.com Its volatility and viscosity are comparable to those of many ethylene glycol-based glycol ether acetates, positioning it as an effective substitute for these materials. shell.com

Table 1: Typical Physical Properties of this compound

Property Unit Method Value
Purity, min. %m/m GC 98.0
Water %m/m ASTM D1364 0.02
Acidity (as Acetic Acid) %m/m ASTM D1613 0.01
Density at 20°C kg/l ASTM D4052 0.945
Boiling Point °C ASTM D1078 158

This data is based on a typical technical datasheet and can be used for formulation guidance. shell.com

The excellent solvency of this compound for numerous resins and polymers makes it a valuable component in adhesive formulations. atamankimya.comatamankimya.com It is used to dissolve the active adhesive ingredients and other additives into a homogenous solution or dispersion. This ensures that the adhesive has the correct consistency and viscosity for application, promoting good wetting of the substrate surfaces. The solvent's moderate evaporation rate allows for sufficient open time for positioning parts before the adhesive sets, while still enabling a reasonably fast curing process. atamankimya.com

This compound is utilized in industrial and precision cleaning formulations due to its ability to dissolve both polar and non-polar contaminants. atamankimya.comatamankimya.com This dual solvency makes it effective in removing a wide range of soils, including greases, oils, and certain paints. chemicalbook.comfishersci.at In cleaning applications, its properties of surface tension reduction and fast evaporation are beneficial. solventis.net It can be used as a component in metal degreasers, paint removers, and specialized equipment cleansers. chemicalbook.comfishersci.atethersolvent.com

This compound as a Chemical Intermediate in Organic Synthesis

Beyond its role as a solvent, this compound serves as a valuable intermediate in the synthesis of other chemical products. Its ester and ether linkages provide reactive sites for various chemical transformations. evitachem.com

The compound is identified as a chemical intermediate in the production of agrochemicals. atamankimya.comsolventis.netchemicalbook.comfishersci.at In this context, it can be used as a building block where its chemical structure is incorporated into the final, more complex active ingredient molecule. Its precursor, 1-ethoxy-2-propanol (B74678), is also used in the formulation of high-purity pharmaceutical ingredients, indicating the utility of this chemical family in highly regulated applications. atamankimya.com In pharmaceutical manufacturing, related compounds serve as reaction media for synthesizing active ingredients, leveraging their ability to dissolve a range of polar and non-polar compounds. vulcanchem.com

This compound can undergo several chemical reactions to produce other specialty chemicals. evitachem.com The primary reactions involve its ester group.

Hydrolysis: Under either acidic or basic conditions, the ester bond can be cleaved through hydrolysis. This reaction regenerates the parent alcohol, 1-ethoxy-2-propanol, and acetic acid. evitachem.com This process can be used if the alcohol component is desired for a subsequent synthetic step.

Transesterification: The compound can react with other alcohols in the presence of a catalyst to form new esters. evitachem.com This transesterification reaction is a common industrial method for converting one ester into another and is useful for producing a variety of specialty esters from a common intermediate. researchgate.net

These reactions demonstrate the compound's utility as a precursor, allowing for the synthesis of a broader range of molecules with tailored properties for specific applications. evitachem.com

Innovative Applications and Emerging Technologies

The unique combination of properties exhibited by this compound, including its moderate evaporation rate, good solvency for a variety of resins, and miscibility with many organic solvents, has positioned it as a valuable compound in several advanced applications. evitachem.com Its role is expanding, particularly in areas requiring high-performance and more sustainable solvent solutions.

Sustainable Solvent Alternatives in Industrial Processes

In a significant shift towards greener industrial practices, this compound and its parent alcohol, 1-ethoxy-2-propanol, are emerging as sustainable alternatives to more hazardous conventional solvents. atamanchemicals.comsaiper.com Specifically, they are considered viable replacements for ethylene glycol (E-series) ethers and their acetates, which have come under increased regulatory scrutiny worldwide due to health and environmental concerns. atamanchemicals.comatamankimya.com The propylene glycol-based (P-series) nature of this compound contributes to a more favorable toxicological profile, making it a preferred choice in formulations for coatings, cleaners, and printing inks. atamanchemicals.comsaiper.comatamankimya.com

The move towards more sustainable solvents like this compound is driven by the need to reduce volatile organic compound (VOC) emissions and minimize worker exposure to harmful chemicals, without compromising the performance of the end product.

Table 1: Comparative Properties and Applications as a Sustainable Solvent

Property This compound & Family Traditional E-Series Glycol Ethers Sustainability Advantage Industrial Applications
Toxicity Profile Generally lower toxicity. atamanchemicals.comsaiper.com Concerns over reproductive and developmental toxicity. Reduced health risks for workers and consumers. Coatings, Cleaners, Inks, Adhesives. evitachem.comatamanchemicals.com
Solvency Excellent for a wide range of polar & non-polar resins. atamanchemicals.comsaiper.com High solvency power. A viable performance-matched alternative. Paints, Lacquers, Varnishes. atamanchemicals.com
Evaporation Rate Moderate, allowing for better flow and leveling. atamankimya.comoq.com Often requires retardants to control evaporation. oq.com Reduced need for additional additives, potential for solvent savings. oq.com Printing Inks, Surface Coatings. atamankimya.com

| Regulatory Status | Generally viewed more favorably. | Facing increasing restrictions and regulations. | Easier compliance with environmental and workplace safety laws. | Replacement in existing formulations. atamanchemicals.com |

Applications in the Semiconductor Industry

The semiconductor industry demands solvents of exceptionally high purity for various intricate processes, from cleaning to photolithography. researchgate.net While propylene glycol monomethyl ether acetate (PGMEA) is a widely utilized solvent in this sector, particularly for photoresist formulations, related compounds like this compound are also finding use due to their similar chemical properties. atamanchemicals.comresearchgate.netrit.edudaicel.com

The primary role of such solvents in semiconductor manufacturing is in the photolithography process. researchgate.net Photoresists, which are light-sensitive materials used to create patterns on wafers, are composed of polymer resins, sensitizers, and a solvent carrier. The solvent, which can constitute a significant portion of the photoresist formulation, must have specific characteristics: it needs to dissolve the solid components into a uniform solution, allow for the application of a thin, even coating on the silicon wafer, and evaporate at a controlled rate without leaving residues. unm.eduallresist.com

Glycol ether acetates like this compound serve as effective solvents for the resins and other components in these formulations. atamanchemicals.com Their moderate evaporation rate is crucial for ensuring the uniformity and stability of the photoresist film during the spin-coating and baking processes. unm.edu Furthermore, these solvents are used in "edge bead removal" (EBR), a process where excess photoresist is cleaned from the edge of the wafer to ensure precision and prevent contamination in subsequent processing steps. The properties of this compound also make it suitable for use in cleaning formulations for electronic components. saiper.com

Table 2: Role of this compound in Semiconductor Processes

Process Step Function of Solvent Key Properties of this compound
Photoresist Formulation Dissolves polymer resins and photoactive compounds. unm.eduallresist.com Good solvency for a variety of resins. atamanchemicals.com
Spin Coating Enables the formation of a uniform, thin film on the wafer. Controlled evaporation rate, good viscosity characteristics. unm.edu
Edge Bead Removal (EBR) Cleans excess photoresist from the wafer edge. Effective solvency, surface tension reduction. atamanchemicals.com

| Component Cleaning | Acts as a cleaning and degreasing agent. | Solvency for polar and non-polar contaminants. saiper.com |

Research on Derivatives and Analogues of 1 Propanol, 2 Ethoxy , Acetate

Synthesis and Characterization of Isomeric and Homologous Propylene (B89431) Glycol Ether Acetates

The synthesis of propylene glycol ether acetates, such as the homologous compound propylene glycol methyl ether acetate (B1210297) (PGMEA), is primarily achieved through the esterification of the corresponding propylene glycol ether with an appropriate carboxylic acid. A common method involves reacting propylene glycol methyl ether (PGME) with acetic acid. This reaction is an equilibrium process that requires an acidic catalyst to improve the reaction kinetics.

Historically, homogeneous catalysts like sulfuric acid have been used due to their high catalytic activity. However, their application presents challenges, including difficulties in catalyst separation from the final product, process complexity, and potential for corrosion. To circumvent these issues, research has focused on heterogeneous solid acid catalysts, which are noted for their high activity, low corrosivity, and ease of separation. Catalysts such as Amberlyst-15 and 12-tungstophosphoric acid have been successfully employed.

Studies have identified optimal conditions for synthesis. For example, using 12-tungstophosphoric acid as a catalyst, a yield of 92.8% and purity greater than 99% were achieved under specific conditions. Another approach utilized the solid acid catalyst Amberlyst-15 in batch reactions to study the reaction kinetics at various temperatures, demonstrating its potential to streamline the purification process.

Table 1: Optimized Synthesis Conditions for Propylene Glycol Methyl Ether Acetate
ParameterValue
ReactantsAcetic Acid & 1,2-Propylene Glycol-1-Monomethyl Ether
Catalyst12-Tungstophosphoric Acid
Molar Ratio (Acid:Ether)1.3:1
Catalyst/Feedstock Mass Ratio0.004:1
Reaction Temperature110°C
Reaction Time2.5 hours
Achieved Yield92.8%
Product Purity> 99%

An important structural characteristic of monopropylene glycol ethers and their subsequent acetates is the existence of two isomeric forms: alpha (α) and beta (β). The alpha-isomer, which features a secondary alcohol configuration, is thermodynamically favored during synthesis and constitutes the bulk of commercial-grade products. The beta-isomer has a primary alcohol configuration. These structural isomers are critical as they can lead to different metabolic pathways.

In terms of physical characterization, propylene glycol ether acetates like PGMEA are typically colorless liquids with a characteristic sweet, ether-like odor.

Table 2: Physical and Chemical Properties of Propylene Glycol Methyl Ether Acetate (PGMEA)
PropertyValue
Molecular FormulaC6H12O3
Molar Mass132.159 g·mol−1
AppearanceColorless liquid
Density0.962 g/cm³
Melting Point-67 °C (-89 °F; 206 K)
Boiling Point146 °C (295 °F; 419 K)
Solubility in Water23.0 g / 100 mL H₂O (25 °C)
Flash Point45 °C (113 °F; 318 K)
Autoignition Temperature333 °C (631 °F; 606 K)

Comparative Studies of Chemical Reactivity and Stability

Propylene glycol ether acetates are generally stable under normal and recommended storage conditions. However, their chemical reactivity is influenced by their ether and ester functional groups. A notable reaction is the potential to form peroxides, particularly with prolonged exposure to air or oxygen. This process can be accelerated by factors such as elevated temperatures or during distillation. To mitigate this, these solvents are often stabilized with inhibitors to prevent peroxide formation.

These compounds are incompatible with certain classes of chemicals. Contact with strong oxidizing agents, strong acids, and strong bases should be avoided. As esters, they can react with acids, liberating heat. Vigorous, exothermic reactions that may ignite the reaction products can occur with strong oxidizing acids. Similarly, the interaction with caustic solutions also generates heat.

Propylene glycol ether acetates are combustible liquids. Their vapors can form explosive mixtures with air and, being heavier than air, may travel to an ignition source and flash back. In the event of a fire or thermal decomposition, they may produce irritating or toxic gases, including carbon monoxide and carbon dioxide.

Structure-Property Relationships within the Propylene Glycol Ether Acetate Family

The versatile and effective solvent properties of the propylene glycol ether acetate family are a direct result of their unique molecular structure. These molecules are bifunctional, containing both an ether linkage and an ester group (specifically, a carbonyl group within an ester structure). This configuration means that a single molecule possesses both non-polar components (like the alkyl groups) and polar moieties (the ether and ester groups).

The existence of alpha and beta isomers also represents a critical structure-property relationship. The alpha-isomer contains a secondary hydroxyl group (prior to acetylation), while the beta-isomer contains a primary hydroxyl group. This seemingly minor structural difference can lead to significant variations in metabolic processing.

Environmental and Industrial Parallels with Related Glycol Ethers and Acetates

Propylene glycol ethers (PGEs) and their acetates are classified as high-performance industrial solvents, with broad utility across numerous sectors. Industrially, they are integral components in the manufacturing of surface coatings, printing inks, paints, cleaners, and textiles. They also find use in more specialized fields such as agriculture, cosmetics, and electronics. In the semiconductor industry, for example, the homologue PGMEA is a widely used solvent for photoresist formulations and for the application of surface adherents on silicon wafers. A significant industrial parallel is their role as safer, low-toxicity substitutes for ethylene (B1197577) glycol (E-series) ethers and their acetates, which have raised more significant health concerns. In water-based paints, they function as coalescing agents and flow improvers.

From an environmental perspective, the propylene glycol ether acetate family shares several key characteristics. They are generally characterized as having low to moderate volatility, high solubility in water, and low octanol-water partition coefficients (Kow). These properties suggest that the compounds are unlikely to bioaccumulate significantly in aquatic food chains.

Studies show that these substances are typically readily biodegradable in aquatic and terrestrial environments. If released into the atmosphere, they are expected to have short lifetimes due to rapid reaction with photochemically-generated hydroxyl radicals. Because of their high water solubility and low affinity for soil particles, any environmental emissions are expected to primarily partition to surface water and soil, where they will remain mobile and bioavailable for degradation.

Future Research Directions and Emerging Paradigms in 1 Propanol, 2 Ethoxy , Acetate Chemistry

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of propylene (B89431) glycol ether acetates, including 1-Propanol, 2-ethoxy-, acetate (B1210297), typically involves the esterification of the corresponding glycol ether with acetic acid. evitachem.comgoogle.com While effective, this method often relies on traditional acid catalysts that can lead to corrosion and waste generation. evitachem.com Future research is increasingly directed towards greener and more sustainable synthetic pathways.

A primary area of focus is the development and optimization of heterogeneous catalysts. Solid acid catalysts, such as macroporous ion-exchange resins (e.g., Amberlyst-15 and Amberlyst-35), are gaining significant attention. evitachem.comresearchgate.netmdpi.com These catalysts offer several advantages over homogeneous catalysts, including ease of separation from the reaction mixture, reduced corrosivity, and enhanced recyclability. evitachem.commdpi.com Research efforts are aimed at improving catalyst efficiency, selectivity, and lifespan to make the process more economically viable and environmentally friendly. researchgate.netpsecommunity.org Studies have shown that with catalysts like Amberlyst-35, equilibrium yields for similar compounds can reach up to 78% under optimized conditions. researchgate.net

Another promising avenue is the exploration of alternative reaction pathways, such as transesterification. evitachem.comgoogle.com This method involves reacting a propylene glycol ether with a different acetate ester, which can sometimes offer milder reaction conditions and different selectivity profiles. google.com Furthermore, atom-economical routes, such as the direct synthesis from glycerol, a byproduct of biodiesel production, are being investigated for related compounds like propylene glycol, presenting a potential long-term sustainable feedstock. rsc.org

Catalyst TypeExampleKey AdvantagesResearch Focus
Homogeneous Acid Sulfuric AcidHigh reaction ratesMinimizing corrosion and waste
Heterogeneous Solid Acid Amberlyst-15, Amberlyst-35Recyclable, non-corrosive, high selectivity evitachem.commdpi.comImproving catalyst lifetime and efficiency researchgate.netpsecommunity.org
Enzymatic (potential) LipasesHigh selectivity, mild conditionsCatalyst stability and cost-effectiveness

Advanced Computational Studies for Predictive Modeling

Computational chemistry is poised to revolutionize the understanding and application of solvents like 1-Propanol, 2-ethoxy-, acetate. Advanced computational studies, including molecular dynamics (MD) simulations and Quantitative Structure-Activity Relationship (QSAR) modeling, offer powerful tools for predicting the compound's physical, chemical, and toxicological properties.

Molecular dynamics simulations can provide deep insights into the behavior of this solvent at the molecular level. chemrxiv.orgchemrxiv.org By simulating the interactions between individual molecules, researchers can predict bulk properties such as density, viscosity, and solubility parameters. chemrxiv.orgresearchgate.net These simulations are also invaluable for understanding how the solvent interacts with other substances, such as polymers and resins in coating formulations, which can help in designing more effective and stable products. chemrxiv.orgresearchgate.net For instance, MD simulations have been used to study the micro-solvation structures and dynamics in propylene glycol-water mixtures, revealing how the solvent influences the behavior of other dissolved molecules. chemrxiv.orgchemrxiv.orgresearchgate.net

QSAR modeling is another critical area of future research. These models establish mathematical relationships between the chemical structure of a molecule and its biological or environmental effects. nih.govscilit.com For glycol ethers and their acetates, QSAR models can be developed to predict toxicological endpoints, helping to assess potential risks without extensive animal testing. nih.govscilit.com By using molecular descriptors that encode properties like lipophilicity and hydrogen bonding capacity, these models can simulate and predict the compound's behavior and impact. nih.gov

Computational MethodApplication for this compoundPredicted Properties
Molecular Dynamics (MD) Simulating solvent-solute interactionsDensity, viscosity, solubility, formulation stability chemrxiv.org
QSAR Modeling Predicting toxicological and environmental endpointsToxicity, biodegradability, environmental fate nih.govscilit.com
Quantum Chemistry Investigating reaction mechanisms and kineticsActivation energies, reaction pathways for synthesis and degradation aub.edu.lb

Elucidation of Complex Environmental Degradation Pathways

Understanding the complete lifecycle of this compound requires a thorough elucidation of its environmental fate and degradation pathways. While many propylene glycol ethers are known to be readily biodegradable, future research aims to map the specific intermediate products and reaction kinetics under various environmental conditions. oecd.orgeastman.com

Research will likely focus on several key degradation processes:

Biodegradation: Identifying the specific microorganisms and enzymatic pathways responsible for breaking down the molecule in soil and water is a key objective. tandfonline.comcdc.gov Studies on related compounds show that biodegradation rates are influenced by factors like nutrient availability and temperature. cdc.govdtic.mil For example, the biodegradation of propylene glycol in soil can be significantly dependent on ambient temperatures. cdc.gov

Atmospheric Degradation: The reaction of this compound with atmospheric oxidants, such as hydroxyl (OH) radicals, chlorine (Cl) atoms, and nitrate (B79036) (NO3) radicals, determines its atmospheric lifetime and potential to contribute to photochemical smog. nih.gov Kinetic studies on analogous compounds help in estimating atmospheric lifetimes and identifying degradation products like aldehydes and other oxygenated compounds. nih.govresearchgate.net

Hydrolysis: The stability of the ester linkage to hydrolysis under different pH conditions is another important factor. oecd.org For similar compounds, hydrolysis is generally slow under neutral and acidic conditions but can be more significant in alkaline environments. oecd.org

These studies will provide a more complete picture of the compound's environmental impact, from its release to its ultimate mineralization.

Exploration of New High-Value Applications in Specialized Chemical Sectors

While this compound is already valued as a solvent in coatings, inks, and cleaners, future research is aimed at unlocking its potential in more specialized, high-value applications. redox.comjrhessco.comnbinno.com Its favorable properties, such as good solvency for a wide range of resins, moderate evaporation rate, and a better regulatory profile compared to some ethylene (B1197577) glycol ethers, make it an attractive candidate for advanced formulations. atamankimya.comsolventis.netrxmarine.com

Emerging areas of application include:

Electronics and Semiconductor Manufacturing: The high purity and specific solvent characteristics of propylene glycol ether acetates are crucial for applications in the electronics industry, such as in the formulation of photoresists and as cleaning agents for semiconductor wafers. psecommunity.orgadd-tek.comwikipedia.org Research is focused on developing ultra-high purity grades to meet the stringent requirements of next-generation microfabrication. researchgate.netpsecommunity.org

Specialty Coatings and Inks: There is potential for its use in advanced coating systems, such as automotive and aerospace coatings, where precise control over drying times and film formation is critical. eastman.compcimag.com Its ability to dissolve complex polymers like polyurethanes and epoxies is a key advantage. solventis.netrxmarine.com

Pharmaceutical and Agrochemical Formulations: The low toxicity profile of P-series glycol ethers could open doors for their use as solvents or intermediates in the synthesis of active pharmaceutical ingredients or in the formulation of advanced agrochemical products. atamankimya.comsolventis.netresearchgate.net

As a versatile solvent, this compound is also being evaluated as a replacement for other solvents that are facing increasing regulatory pressure. solventis.netrxmarine.com This research will ensure its continued relevance and expand its utility in technologically advanced sectors.

Q & A

Q. Methodology :

  • Esterification : React 1-ethoxy-2-propanol with acetic acid under acid catalysis (e.g., sulfuric acid, 0.5–1.0 mol%) at 110–120°C for 4–6 hours. Monitor reaction progress via gas chromatography (GC) .
  • Transesterification : Substitute ethyl acetate for acetic acid under similar catalytic conditions to avoid water formation. This method improves yield in moisture-sensitive systems .
  • Purification : Distill under reduced pressure (e.g., 40–60 mmHg) to isolate the acetate ester. Compare boiling points with precursors (e.g., 1-ethoxy-2-propanol: ~132°C ).

Basic: How can researchers characterize purity and structural integrity?

Q. Methodology :

  • GC-MS : Use a polar capillary column (e.g., DB-WAX) to resolve volatile impurities. Retention indices for glycol ether acetates typically range 1,200–1,400 .
  • NMR : Confirm esterification via 1^1H-NMR shifts: acetate methyl protons at δ 2.05–2.10 ppm and ethoxy protons at δ 3.40–3.60 ppm .
  • Refractive Index : Measure at 20°C (expected nD20n_D^{20} ≈ 1.402–1.408, analogous to propylene glycol methyl ether acetate ).

Advanced: How do thermodynamic properties vary in binary/ternary mixtures?

Q. Methodology :

  • Excess Molar Volume (VEV^E) : Measure density (ρ\rho) of mixtures (e.g., ethyl acetate + 1-propanol) using an Anton Paar DMA 4500 densitometer. Calculate VEV^E via:

    VE=VmixxiViV^E = V_{\text{mix}} - \sum x_i V_i

    where xix_i and ViV_i are mole fractions and molar volumes of pure components. Positive VEV^E indicates disruption of hydrogen bonding .

  • Viscosity Deviations (Δη\Delta \eta) : Use an Ubbelohde viscometer at 288.15–323.15 K. Fit data to Redlich-Kister equations to quantify non-ideal interactions .

  • Vapor-Liquid Equilibrium (VLE) : Employ a recirculating still to measure activity coefficients. Compare with UNIFAC predictions for glycol ether acetates .

Advanced: What computational tools predict environmental partitioning and toxicity?

Q. Methodology :

  • EPI Suite : Estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR) using fragment contributions. Input SMILES: CCOCC(C)OC(=O)C .
  • Molecular Dynamics (MD) : Simulate solvation free energy in water/octanol using OPLS-AA force fields. Validate with experimental log KowK_{\text{ow}} (predicted ~0.8–1.2 for glycol ether acetates ).
  • Hansen Parameters : Calculate solubility spheres (δD\delta_D, δP\delta_P, δH\delta_H) from group contribution methods to optimize solvent formulations .

Basic: What safety protocols are critical for laboratory handling?

Q. Methodology :

  • Ventilation : Use fume hoods (face velocity >0.5 m/s) to limit airborne exposure (<10 ppm TWA) .
  • PPE : Wear nitrile gloves (≥0.11 mm thickness) and safety goggles. Avoid PVC due to permeation risks .
  • Spill Management : Absorb with vermiculite and neutralize with sodium bicarbonate. Collect waste in halogen-free containers .

Advanced: How can researchers resolve contradictions in reported physicochemical data?

Q. Methodology :

  • Meta-Analysis : Cross-reference NIST Standard Reference Data (e.g., TRC Web Thermo Tables) with peer-reviewed studies .
  • Sensitivity Testing : Replicate measurements under identical conditions (e.g., 298.15 K, 1 atm). For density, ensure temperature control ±0.01 K .
  • Uncertainty Quantification : Apply error propagation models to viscosity and refractive index datasets. Report expanded uncertainties (k=2k=2) .

Advanced: What strategies optimize solvent efficiency in multi-component systems?

Q. Methodology :

  • Phase Diagrams : Construct ternary plots (e.g., water + 1-propanol + ethyl acetate) to identify co-solvency regions .
  • FTIR Analysis : Probe hydrogen-bonding interactions via O-H stretching (3,200–3,600 cm1^{-1}) shifts in binary mixtures .
  • Machine Learning : Train ANN models on thermophysical databases to predict solubility parameters for novel formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.